2-Methylsulfanylpyrimidine-4-carboxylic acid

Medicinal Chemistry TNF-α Inhibition Bicyclic Pyrazolones

Researchers synthesizing 2-aryl-3-pyrimidinyl bicyclic pyrazolones as TNF-α inhibitors require the 2-methylsulfanyl-4-carboxylic acid regioisomer-generic halo or regioisomeric alternatives derail key electronic and H-bonding interactions. This compound offers regiospecific purity, balanced LogP (~0.7), and pKa (2.66) for oral bioavailability optimization. • ≥95% purity (HPLC) with full COA documentation. • Available from gram to kilogram scale for lead optimization programs. • Store at 2-8°C; ships ambient globally.

Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
CAS No. 1126-44-9
Cat. No. B073560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylsulfanylpyrimidine-4-carboxylic acid
CAS1126-44-9
Molecular FormulaC6H6N2O2S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)C(=O)O
InChIInChI=1S/C6H6N2O2S/c1-11-6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10)
InChIKeyIAGNLKODEFUQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylsulfanylpyrimidine-4-carboxylic Acid Overview


2-Methylsulfanylpyrimidine-4-carboxylic acid (CAS: 1126-44-9) is a sulfur-containing heterocyclic compound characterized by a pyrimidine core functionalized with a methylsulfanyl group at the 2-position and a carboxylic acid moiety at the 4-position [1]. As a bifunctional pyrimidine derivative, it serves as a versatile intermediate in medicinal and agrochemical research, with a molecular weight of 170.19 g/mol and a predicted pKa of 2.66±0.10 . Its solid-state properties include a melting point of 208–210 °C (decomposition) and a white to pale yellow crystalline powder appearance .

Pyrimidine scaffold for constructing bicyclic pyrazolone pharmacophores
Cited in TNF-α pathway modulator synthesis literature
Thiomethyl handle for agrochemical building block derivatization

Non-Substitutability vs. Common Analogs


While pyrimidine-4-carboxylic acid scaffolds are widely available, the 2-methylsulfanyl substitution fundamentally alters electronic properties, reactivity, and biochemical utility . Unlike the more reactive 2-chloro analog (predicted pKa 2.44) or the isomeric 5-carboxylic acid, this specific 2-methylthio-4-carboxylic acid arrangement provides a unique balance of stability and synthetic versatility that is required for constructing 2-aryl-3-pyrimidinyl TNF-α inhibitors [1]. Generic substitution with alternative regioisomers or halo-derivatives would alter the electronic environment and hydrogen-bonding capacity, thereby derailing critical synthetic pathways and biological activity [2].

Regioisomer mismatch 5-Carboxylic acid analog lacks documented TNF-α inhibitor literature precedent, derailing target pharmacophore construction.
Halogen analog reactivity shift 2-Chloro analog exhibits altered acidity profile, impacting salt formation and hydrogen-bonding behavior.
Ester derivative synthetic overhead Ethyl ester requires additional hydrolysis step, adding reaction time and storage condition differences.

2-Methylsulfanylpyrimidine-4-carboxylic Acid: Evidence Guide


TNF-α Inhibitor Synthesis: Advantage Over Regioisomers

2-Methylsulfanylpyrimidine-4-carboxylic acid is specifically documented as a key reagent in the development of orally bioavailable bicyclic pyrazolones that inhibit tumor necrosis factor-α (TNF-α) production [1]. In contrast, the regioisomeric 2-(methylthio)pyrimidine-5-carboxylic acid is not cited in this therapeutic context . The 4-carboxylic acid orientation is essential for constructing the 2-aryl-3-pyrimidinyl pharmacophore found in TNF-α inhibitors with low-nanomolar activity [2].

TNF-α Inhibitor Synthesis
Head-to-head
4-Carboxylic acid regioisomer specifically utilized as key reagent for 2-aryl-3-pyrimidinyl pharmacophore. 5-Carboxylic acid not cited in this context.
Regioisomer choice critical for pharmacophore construction.
Peer-reviewed medicinal chemistry literature (2004–present).
Medicinal Chemistry TNF-α Inhibition Bicyclic Pyrazolones

Reactivity and Handling vs. 2-Chloro Analog

The predicted pKa of 2-Methylsulfanylpyrimidine-4-carboxylic acid is 2.66±0.10 , compared to 2.44±0.10 for the 2-chloro analog . This difference of 0.22 pKa units, while small, reflects the distinct electronic influence of the methylsulfanyl group versus a chlorine substituent . The methylsulfanyl group is a weaker electron-withdrawing group, rendering the carboxylic acid slightly less acidic and potentially altering nucleophilic substitution kinetics and hydrogen-bonding patterns in downstream reactions.

Acidity vs. 2-Chloro Analog
Cross-study comparable
Predicted pKa: 2.66±0.10 (target) vs. 2.44±0.10 (2-chloro). 0.22 unit less acidic.
Altered acid/base behavior may impact salt formation and reaction pH optimization.
Computed via ACD/Labs; empirical verification advised.
Physicochemical Properties Reactivity Synthetic Chemistry

Supplier Purity and Reproducibility

Commercial sources offer 2-Methylsulfanylpyrimidine-4-carboxylic acid at varying purity specifications: ≥95% (Aladdin, AKSci) , 96% min. (HPLC) (Fisher Scientific) , and 97% (Thermo Scientific, Fluorochem) . The 5-carboxylic acid regioisomer is often offered at 98% purity . Procurement of the 4-carboxylic acid at 96% or higher ensures minimal side-product interference in sensitive coupling reactions.

Commercial Purity Range
Class-level inference
Target purity: 95–97% (vendor-dependent). Comparator regioisomer typically 98%.
Higher purity grade (97%) recommended to minimize side-product interference.
Vendor batch variability; request CoA.
Quality Control Reproducibility Chemical Procurement

Lipophilicity and Oral Bioavailability Potential

The consensus Log P of 2-Methylsulfanylpyrimidine-4-carboxylic acid is approximately 0.7 , placing it within the optimal range for oral bioavailability (Log P 0–3) according to Lipinski's Rule of Five. This property contributes to the observed oral bioavailability of bicyclic pyrazolone TNF-α inhibitors derived from this scaffold, which demonstrated efficacy in the rat iodoacetate model for osteoarthritis [1]. In contrast, more hydrophilic 2-chloro or 2-hydroxy analogs would exhibit lower Log P values, potentially altering pharmacokinetic profiles.

Lipophilicity Profile
Class-level inference
Consensus LogP ~0.7, within Lipinski optimal range (0–3).
Supports oral drug-likeness profiling in lead optimization.
Computed multi-method average; experimental LogD may vary.
Drug-likeness Physicochemical Profiling Oral Bioavailability

Storage Stability vs. Ester Derivatives

The free carboxylic acid requires storage at 2–8 °C (refrigerated) , whereas its ethyl ester derivative can typically be stored at room temperature . The acid form is a crystalline powder with a melting point of 208–210 °C (decomposition), indicating thermal lability at elevated temperatures . The ester analog (ethyl 2-(methylthio)pyrimidine-4-carboxylate) lacks the hydrogen-bond donor capacity and must be hydrolyzed prior to further amide coupling, adding an extra synthetic step.

Storage & Synthetic Utility
Head-to-head
Free acid: 2–8°C, ready for direct coupling. Ester: room temp, requires hydrolysis.
Free acid eliminates ester hydrolysis step but requires cold-chain storage.
Cold-chain logistics consideration.
Storage Stability Handling Reagent Longevity

Research and Industrial Applications


Synthesis of Orally Bioavailable TNF-α Inhibitors

The compound is explicitly utilized as a key building block for constructing 2-aryl-3-pyrimidinyl bicyclic pyrazolones that inhibit TNF-α production with low-nanomolar potency [1]. This application is unique to the 4-carboxylic acid regioisomer and directly supported by peer-reviewed medicinal chemistry literature [2].

Agrochemical Intermediate Synthesis

As a 2-substituted thiopyrimidine-4-carboxylic acid derivative, this compound is a recognized synthetic starting material for agricultural chemicals [3]. The methylsulfanyl group serves as a handle for further functionalization via oxidation to sulfoxide or sulfone, or displacement with nucleophiles.

Physicochemical Profiling and Drug-Likeness Optimization

With a consensus Log P of ~0.7 and a predicted pKa of 2.66 , this compound is an ideal core scaffold for medicinal chemists optimizing oral bioavailability and solubility parameters in lead optimization programs targeting inflammatory or oncology pathways.

Application
Selection Property
Validation Focus
Bicyclic pyrazolone TNF-α pathway modulator synthesis
4-Carboxylic acid regioisomer orientation for pharmacophore construction
Literature precedence for 2-aryl-3-pyrimidinyl scaffold
Agrochemical building block derivatization
Thiomethyl handle for oxidation/displacement chemistry
Synthetic route compatibility with agrochemical intermediates
Oral drug-likeness parameter optimization
Predicted lipophilicity and acidity profile supporting lead profiling
Consistency with computed drug-likeness parameters (e.g., Lipinski)

Technical Documentation Hub

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37 linked technical documents
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